molecular formula C14H21NO B4611737 1-(3-phenoxypropyl)piperidine

1-(3-phenoxypropyl)piperidine

Cat. No.: B4611737
M. Wt: 219.32 g/mol
InChI Key: LIIPUCLIOODWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenoxypropyl)piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.162314293 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Chemistry

1-(3-phenoxypropyl)piperidine derivatives have been explored in the field of polymer chemistry. For instance, Tamura et al. (2011) demonstrated the successful synthesis of a linear polymer using this compound-4-one as an AB2 monomer. This research highlighted the potential for controlling the degree of branching in polymers by modifying the acidity of the polymerization media, offering new avenues in polymer synthesis (Tamura et al., 2011).

Medicinal Chemistry and Drug Design

The realm of medicinal chemistry has seen the use of this compound derivatives for synthesizing biologically active compounds. For example, Vinaya et al. (2012) synthesized novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives, which showed significant antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been investigated for their pharmacokinetic properties. Teffera et al. (2013) conducted a study on novel anaplastic lymphoma kinase inhibitors, providing insights into the impact of enzymatic hydrolysis on their pharmacokinetics. This research is crucial for understanding the metabolism and clearance of drugs in the body (Teffera et al., 2013).

Organic Synthesis and Chemistry

This compound derivatives are also used in the synthesis of various organic compounds. Pansare and Paul (2012) reported the synthesis of 3-hydroxy-2-phenyl piperidine intermediates using a γ-butenolide obtained from an organocatalyzed vinylogous aldol reaction. Such studies contribute to the development of new synthetic methods in organic chemistry (Pansare & Paul, 2012).

Chemical Interactions and Structure Analysis

The study of chemical interactions and structural analysis of compounds involving this compound is another area of interest. Shukla et al. (2017) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, revealing various intermolecular interactions in the crystalline solid. Such research is fundamental to understanding the molecular structure and interactions of new compounds (Shukla et al., 2017).

Bioactivity and Pharmacodynamics

Research into the bioactivity and pharmacodynamics of this compound derivatives offers insights into their potential therapeutic applications. Studies like those conducted by Özel et al. (2019), which investigated novel water-soluble phthalocyanines substituted with piperidine for their DNA cleavage properties, demonstrate the potential biomedical applications of these compounds [(Özel et al., 2019)](https://consensus.app/papers/water-peripherally-nonperipherally-piperidine-özel/710bb673245858dca62d7843843d29c7/?utm_source=chatgpt).

Properties

IUPAC Name

1-(3-phenoxypropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-8-14(9-4-1)16-13-7-12-15-10-5-2-6-11-15/h1,3-4,8-9H,2,5-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIPUCLIOODWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mix 3-phenoxypropyl bromide (801.5 g, 3.73 mol), potassium iodide (61.8 g, 0.37 mol, 0.10 equivalents) and water (4.0 L) in a 12-L, 3-necked flask fitted with: a stirrer, thermometer in a side-arm adapter, connected to a Firestone® valve and an addition funnel fitted with a gas outlet adapter, connected to a bubbler. Add piperidine (634.6 g, 7.45 mol, 2.0 equivalents) over 1 hour, without cooling under nitrogen. The temperature at the end of the addition is 40° C. Heat the reaction mixture and maintain the temperature at 50° C. for 6 hours. Monitor the progress of the reaction by HPLC (Column=300×3.9 mm Phenomenex Bondclone 10 CN; mobile phase=65% acetonitrile:35% 0.1N ammonium formate buffer; flow=1.5 mL/minute; wavelength=215 nm; RT: 3-phenoxypropyl bromide=2.3 minutes; 37=4.4 minutes). Typically, the conversion is 94%. Cool the reaction mixture to ambient temperature over a time period of 14 hours and extract with dichloromethane (2×4.0 L). Combine the organic extracts and dry over MgSO4 (400 g). Filter off the drying agent and wash with dichloromethane (1.0 L). Concentrate the filtrate (35-40° C./50 torr) to give 800 g, 98% Yield) of 4, as an oil. HPLC analysis shows that 37 is 90% pure. Purify 4 (16.5 g portion) by distillation under vacuum and collect the title compound (10 g) as a colorless liquid at 99-105° C./0.3 mm: 1H NMR (CDCl3, 200 MHz) δ 1.38-1.5 (m, 2H), 1.5-1.64 (m, 4H), 1.9-2.1 (m, 6H), 4.0 (t, 2H), 6.85-6.95 (m. 3H), 7.22-7.3 (t, 2H). Analysis calculated for C14H21NO: C, 76.67; H, 9.65; 6.39. Found: C, 76.55; H, 9.50; N, 6.22. [M+H]+=220 m/e.
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801.5 g
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634.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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